molecular formula C20H32O5 B10820543 13,14-Dihydro-15-keto-PGE2-d9

13,14-Dihydro-15-keto-PGE2-d9

Cat. No.: B10820543
M. Wt: 361.5 g/mol
InChI Key: CUJMXIQZWPZMNQ-QNUVVDNFSA-N
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Description

13,14-Dihydro-15-keto Prostaglandin E2-d9 is a deuterated analog of 13,14-dihydro-15-keto Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of 13,14-dihydro-15-keto Prostaglandin E2 in various biological samples. It is a metabolite of Prostaglandin E2, which plays a significant role in various physiological processes, including inflammation and smooth muscle function .

Preparation Methods

The synthesis of 13,14-dihydro-15-keto Prostaglandin E2-d9 involves the reduction of the double bond between carbon atoms 13 and 14 in Prostaglandin E2, followed by the oxidation of the hydroxyl group at carbon 15. This process is typically carried out using 15-oxo-PG Δ13 reductase . Industrial production methods for this compound are not widely documented, but it is generally synthesized in specialized laboratories for research purposes.

Chemical Reactions Analysis

13,14-Dihydro-15-keto Prostaglandin E2-d9 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at carbon 15 can be oxidized to form a ketone.

    Reduction: The double bond between carbon atoms 13 and 14 can be reduced.

    Substitution: Various functional groups can be substituted at different positions on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the compound .

Scientific Research Applications

13,14-Dihydro-15-keto Prostaglandin E2-d9 is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 13,14-dihydro-15-keto Prostaglandin E2-d9 involves its role as a metabolite of Prostaglandin E2. It is formed through the action of 15-oxo-PG Δ13 reductase on Prostaglandin E2. Unlike Prostaglandin E2, this compound does not bind effectively to Prostaglandin E2 receptors EP2 and EP4, nor does it induce adenylate cyclase activity . This makes it a useful tool for studying the metabolic pathways and biological effects of Prostaglandin E2 without the confounding effects of receptor activation.

Comparison with Similar Compounds

Similar compounds to 13,14-dihydro-15-keto Prostaglandin E2-d9 include:

The uniqueness of 13,14-dihydro-15-keto Prostaglandin E2-d9 lies in its deuterated form, which makes it particularly useful as an internal standard in analytical techniques due to its distinct mass compared to the non-deuterated analog.

Properties

Molecular Formula

C20H32O5

Molecular Weight

361.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2

InChI Key

CUJMXIQZWPZMNQ-QNUVVDNFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

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